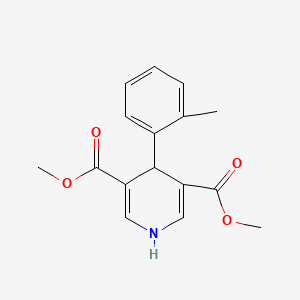
4-(2-甲基苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of compounds known as dihydropyridines, which are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility in various synthetic applications.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves the Hantzsch condensation reaction, which can be promoted by microwave irradiation under solvent-free conditions. This method provides an efficient pathway to synthesize structurally diverse dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, through the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The structure of dihydropyridines is characterized by a 1,4-dihydro pyridine ring bearing various substituents that significantly influence their chemical and physical properties. The molecular structure is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Dihydropyridines participate in a variety of chemical reactions, including Michael addition, and can serve as intermediates in the synthesis of more complex molecules. Their reactivity is often influenced by the nature of substituents on the dihydropyridine nucleus. The ability to undergo various transformations makes them versatile building blocks in organic synthesis.
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the practical handling of these compounds and their formulation in different applications.
Chemical Properties Analysis
Dihydropyridines exhibit a range of chemical properties, including redox activity, which is fundamental to their biological activity. Their electron-rich nature makes them potent antioxidants and modulators of ion channels, which is a basis for their widespread use in pharmacology.
For more information on the synthesis, molecular structure, and properties of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, the following references provide a detailed overview:
科学研究应用
对映选择性和动力学拆分
二氢吡啶衍生物(如 4-(2-甲基苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯)动力学拆分的研究表明,酰基链长度和支化对脂肪酶催化反应的对映选择性有影响。具体来说,在特定位置具有长或支化酰基链的衍生物显示出较高的对映体比,表明在对映体纯化合物的合成中具有潜在应用 (Sobolev 等人,2002)。
新型杂环合成
4-(2-甲基苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯的化学性质已被探索用于合成新的氮桥杂环,展示了在创建复杂分子结构方面的技术进步。这项研究为合成药物和其他含氮化合物开辟了新途径 (Kakehi 等人,1994)。
抗高血压应用
对钙拮抗剂的研究发现,与 4-(2-甲基苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯结构相关的化合物对管理高血压有效。这些研究有助于我们了解钙通道阻滞剂及其在治疗应用中的潜力 (Suzuki 等人,1993)。
分析技术
分析化学的进步促进了 4-(2-甲基苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯及其代谢物在生物基质中的测定。高效液相色谱与紫外检测和柱切换技术已被用于灵敏和选择性的分析,支持药代动力学研究和药物监测 (Miyabayashi 等人,1989)。
属性
IUPAC Name |
dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-4-5-7-11(10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPBVLTAFKKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)
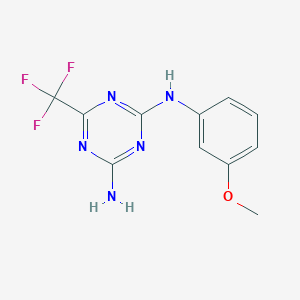
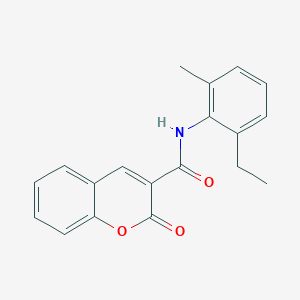
![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)
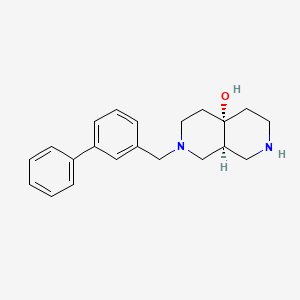

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)
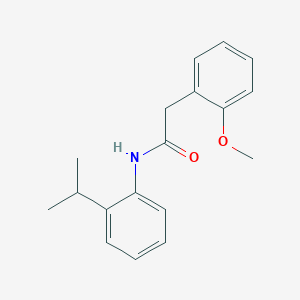

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)